3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Description
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by two key substituents: an adamantane-1-ylamino group at position 3 and a 4-ethylphenyl group at position 1. Adamantane, a rigid hydrocarbon cage, enhances lipophilicity and metabolic stability, while the 4-ethylphenyl moiety may modulate electronic and steric interactions with biological targets. Pyrrolidine-2,5-dione derivatives are known for diverse pharmacological activities, including anticonvulsant, enzyme inhibitory, and receptor antagonism properties .
Properties
IUPAC Name |
3-(1-adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-14-3-5-18(6-4-14)24-20(25)10-19(21(24)26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h3-6,15-17,19,23H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJIDOVISDKJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the adamantane and ethylphenyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the adamantane and ethylphenyl groups through nucleophilic substitution or other coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the binding affinity of the compound to its target, while the pyrrolidine ring can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Pharmacological Profiles
Table 1: Key Structural Features and Bioactivities of Pyrrolidine-2,5-dione Derivatives
Key Observations:
Crystallographic and Conformational Insights
describes a structurally related adamantane-containing triazole-thione derivative. While distinct in core structure (triazole vs. pyrrolidine-dione), its crystal packing via C–H···S and π–π interactions highlights adamantane’s role in stabilizing supramolecular architectures. This suggests the target compound may exhibit similar crystalline stability, critical for formulation .
In contrast, reports a pyrrolidine-2,5-dione derivative with a 3-methoxyphenylethyl group, where the methoxy group participates in hydrogen bonding. The absence of such polar groups in the target compound may reduce hydrogen-bonding capacity but enhance hydrophobic interactions .
Biological Activity
The compound 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative notable for its potential biological activities. This compound features a unique structure with an adamantan-1-yl group and a 4-ethylphenyl group, which may influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Ring | Central five-membered ring with nitrogen atoms |
| Adamantan Group | A polycyclic structure that may enhance bioactivity |
| 4-Ethylphenyl Group | Aromatic ring that can influence interaction with biological targets |
Biological Activity
Research indicates that compounds within the pyrrolidine class, including this compound, exhibit a range of biological activities:
2. Anticancer Potential
Studies on similar pyrrolidine derivatives indicate promising anticancer activity. For instance, certain analogues have demonstrated cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to such effects through mechanisms involving apoptosis and inhibition of tumor growth.
Understanding the mechanism by which this compound exerts its biological effects is essential. Interaction studies suggest that the compound may bind to specific receptors or enzymes involved in disease pathways. Research into the binding affinities and interactions with biological targets is ongoing.
Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds, shedding light on their biological activities:
Case Study: Synthesis and Evaluation
A study synthesized various pyrrolidine derivatives and evaluated their biological activities. The findings indicated that modifications on the pyrrolidine ring significantly influenced activity profiles:
| Compound | Activity | Notes |
|---|---|---|
| 3-Aminopyrrolidine | Anticonvulsant | Known for efficacy in seizure models |
| 1-Ethylpyrrolidine | Antidepressant | Used in pharmaceutical applications |
| 3-(4-Methylphenyl)pyrrolidine | Analgesic | Investigated for pain relief properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
